molecular formula C4H6F3NO B6617334 [3-(trifluoromethyl)aziridin-2-yl]methanol CAS No. 2866308-42-9

[3-(trifluoromethyl)aziridin-2-yl]methanol

Cat. No. B6617334
CAS RN: 2866308-42-9
M. Wt: 141.09 g/mol
InChI Key: XSEUZCVVOLLSRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Trifluoromethyl)aziridin-2-yl]methanol (TFMA) is an organic compound with a molecular formula of C3H5F3N2O. It is a colorless liquid at room temperature and has a boiling point of 85 °C, a melting point of -20 °C, and a density of 1.44 g/cm3. TFMA is a derivative of aziridine, a five-membered heterocyclic compound with a nitrogen atom at its center. It is used in a variety of scientific research applications, including as a reagent in organic synthesis and as a catalyst for polymerization.

Scientific Research Applications

[3-(trifluoromethyl)aziridin-2-yl]methanol is used as a reagent in organic synthesis and as a catalyst for polymerization. It is also used as a reactant in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. Additionally, it is used as a reactant in the synthesis of a variety of heterocyclic compounds, including imidazoles and thiazoles.

Mechanism of Action

[3-(trifluoromethyl)aziridin-2-yl]methanol acts as a nucleophilic reagent in organic synthesis. It reacts with electrophilic reagents such as carbonyl compounds, halides, and acyl chlorides to form new covalent bonds. It is also a Lewis acid, meaning it can act as a catalyst for the polymerization of certain monomers.
Biochemical and Physiological Effects
[3-(trifluoromethyl)aziridin-2-yl]methanol has not been tested for its potential biochemical and physiological effects. Therefore, it is not known whether it has any impact on the human body.

Advantages and Limitations for Lab Experiments

The main advantage of [3-(trifluoromethyl)aziridin-2-yl]methanol for laboratory experiments is its low cost and easy availability. It is also a relatively stable compound and does not decompose easily. However, it is a volatile liquid and can be difficult to handle. Additionally, it is highly flammable and should be handled with caution.

Future Directions

Future research should focus on the potential uses of [3-(trifluoromethyl)aziridin-2-yl]methanol in the synthesis of pharmaceuticals, pesticides, and dyes. Additionally, research should be conducted to determine the potential biochemical and physiological effects of [3-(trifluoromethyl)aziridin-2-yl]methanol on the human body. Furthermore, further research should be conducted to optimize the synthesis of [3-(trifluoromethyl)aziridin-2-yl]methanol and to develop new methods for its use in laboratory experiments. Finally, research should be conducted to explore the potential uses of [3-(trifluoromethyl)aziridin-2-yl]methanol as a catalyst for polymerization.

properties

IUPAC Name

[3-(trifluoromethyl)aziridin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO/c5-4(6,7)3-2(1-9)8-3/h2-3,8-9H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEUZCVVOLLSRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(N1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Trifluoromethyl)aziridin-2-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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